Piperidin-4-yl-carbamic acid butyl ester
Description
Piperidin-4-yl-carbamic acid butyl ester is a carbamate derivative featuring a piperidine ring substituted at the 4-position with a carbamic acid butyl ester group. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of neurotensin receptor agonists and other bioactive molecules . Its synthesis typically involves multi-step processes, such as Suzuki coupling and selective hydrogenation, to introduce functional groups like fluorobenzene boronic acid moieties . For example, tert-butyl variants of this compound (e.g., (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester) are synthesized via reactions with intermediates like 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzene boronic acid, followed by hydrogenation . The tert-butyl ester group enhances stability during synthetic workflows, making it advantageous for drug discovery .
Properties
CAS No. |
141498-58-0 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
butyl N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C10H20N2O2/c1-2-3-8-14-10(13)12-9-4-6-11-7-5-9/h9,11H,2-8H2,1H3,(H,12,13) |
InChI Key |
JDWFIHOKPNSLHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Alkyl Ester Variations
Piperidin-4-yl-carbamic acid esters exhibit diverse pharmacological and physicochemical properties depending on the ester substituent. Key analogs include:
- Butyl vs. tert-Butyl Esters : The tert-butyl group in analogs like (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester provides steric protection, reducing hydrolysis rates compared to linear butyl esters .
- Benzyl Esters: Compounds like [1-(2-aminoethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester exhibit higher reactivity in nucleophilic environments due to the labile benzyl group, making them suitable for transient intermediates .
Physicochemical Properties
- Lipophilicity : Butyl esters generally exhibit moderate logP values (~4.26), whereas benzyl esters (e.g., [1-(2-hydroxyethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester) show higher logP due to aromaticity .
- Thermal Stability : Tert-butyl esters demonstrate superior thermal stability (e.g., decomposition temperatures >200°C) compared to methyl or ethyl esters, as seen in dimethylmalonic acid butyl esters .
- Polymorphism: Similar to oleanolic acid butyl ester, piperidin-4-yl carbamates may exhibit polymorphic forms. For example, metastable phases stabilized by O-H···O hydrogen bonds can transition to dispersion-dominated stable phases .
Pharmacological Relevance
- Neurotensin Receptor Agonists : Piperidin-4-yl-carbamic acid tert-butyl ester is a key intermediate in synthesizing small-molecule agonists targeting neurotensin receptor 1, with structural analogs showing varied binding affinities depending on substituents .
- Bioavailability : The tert-butyl ester’s stability enhances oral bioavailability in preclinical models, whereas benzyl esters are often cleaved in vivo to release active amines .
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